molecular formula C12H23NaO3 B3383899 Sodium 4-hydroxydodecanoate CAS No. 50861-93-3

Sodium 4-hydroxydodecanoate

Cat. No.: B3383899
CAS No.: 50861-93-3
M. Wt: 238.3 g/mol
InChI Key: ULCNFGLCDDEAFO-UHFFFAOYSA-M
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Description

Sodium 4-hydroxydodecanoate: is a sodium salt of 4-hydroxydodecanoic acid. It is a medium-chain fatty acid derivative with a molecular formula of C₁₂H₂₃NaO₃. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxydodecanoate can be synthesized through the saponification of 4-hydroxydodecanoic acid with sodium hydroxide. The reaction typically involves dissolving 4-hydroxydodecanoic acid in an aqueous solution of sodium hydroxide, followed by heating to facilitate the reaction. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale saponification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as continuous stirring, controlled temperature, and pH adjustments to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxydodecanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters, ethers, or other substituted derivatives.

Scientific Research Applications

Sodium 4-hydroxydodecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and processes.

    Biology: It serves as a model compound for studying fatty acid metabolism and enzymatic reactions.

    Medicine: Research on its potential therapeutic applications, including its role in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of sodium 4-hydroxydodecanoate involves its interaction with lipid membranes and proteins. It can disrupt lipid bilayers, leading to changes in membrane permeability. Additionally, it may interact with enzymes and other proteins, affecting their activity and function. The molecular targets and pathways involved include lipid metabolism pathways and membrane-associated proteins.

Comparison with Similar Compounds

    Sodium dodecanoate: A similar compound with a slightly different structure, lacking the hydroxyl group.

    Sodium 4-hydroxydecanoate: Another similar compound with a shorter carbon chain.

    Sodium 4-hydroxytetradecanoate: A compound with a longer carbon chain.

Uniqueness: Sodium 4-hydroxydodecanoate is unique due to its specific chain length and the presence of a hydroxyl group at the fourth carbon position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

sodium;4-hydroxydodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3.Na/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15;/h11,13H,2-10H2,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCNFGLCDDEAFO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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